1H-Indole-2-carboxylic acid, 3-(2-((2-(4-(3-chlorophenyl)-1-piperazinyl)ethyl)amino)-2-oxoethyl)-
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Overview
Description
1H-Indole-2-carboxylic acid, 3-(2-((2-(4-(3-chlorophenyl)-1-piperazinyl)ethyl)amino)-2-oxoethyl)- is a complex organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and synthetic pharmaceuticals. This particular compound features a unique structure that includes an indole core, a carboxylic acid group, and a piperazine ring substituted with a chlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-2-carboxylic acid, 3-(2-((2-(4-(3-chlorophenyl)-1-piperazinyl)ethyl)amino)-2-oxoethyl)- typically involves multiple steps, starting from commercially available anilines. The process often includes palladium-catalyzed intramolecular oxidative coupling to form the indole core . The reaction conditions may involve microwave irradiation to optimize the conversion of enamines into the relevant indole derivatives, achieving high yields and regioselectivity .
Industrial Production Methods
Industrial production methods for this compound are likely to involve large-scale synthesis using similar palladium-catalyzed reactions. The use of microwave-assisted synthesis can be scaled up to industrial levels to ensure efficient production with high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1H-Indole-2-carboxylic acid, 3-(2-((2-(4-(3-chlorophenyl)-1-piperazinyl)ethyl)amino)-2-oxoethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole core.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring and the indole core.
Common Reagents and Conditions
Common reagents used in these reactions include cupric chloride dihydrate for hydrolysis and palladium catalysts for coupling reactions . The conditions often involve mild temperatures and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products
The major products formed from these reactions include various indole derivatives with modified functional groups, which can be further utilized in pharmaceutical and chemical research.
Scientific Research Applications
1H-Indole-2-carboxylic acid, 3-(2-((2-(4-(3-chlorophenyl)-1-piperazinyl)ethyl)amino)-2-oxoethyl)- has several scientific research applications:
Chemistry: Used as a precursor for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its interactions with biological targets.
Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-2-carboxylic acid, 3-(2-((2-(4-(3-chlorophenyl)-1-piperazinyl)ethyl)amino)-2-oxoethyl)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with significant biological activities.
2-Methyl-1H-indole-3-carboxylate: Known for its use in drug discovery and synthesis of bioactive molecules.
Uniqueness
1H-Indole-2-carboxylic acid, 3-(2-((2-(4-(3-chlorophenyl)-1-piperazinyl)ethyl)amino)-2-oxoethyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
184691-29-0 |
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Molecular Formula |
C23H25ClN4O3 |
Molecular Weight |
440.9 g/mol |
IUPAC Name |
3-[2-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethylamino]-2-oxoethyl]-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C23H25ClN4O3/c24-16-4-3-5-17(14-16)28-12-10-27(11-13-28)9-8-25-21(29)15-19-18-6-1-2-7-20(18)26-22(19)23(30)31/h1-7,14,26H,8-13,15H2,(H,25,29)(H,30,31) |
InChI Key |
VIDRNYZGJGFGQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCNC(=O)CC2=C(NC3=CC=CC=C32)C(=O)O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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